Octyl 2-{2,4-bisnitroanilino}benzoate
Description
Octyl 2-{2,4-bisnitroanilino}benzoate is a synthetic benzoate ester derivative characterized by a nitro-substituted anilino group at the 2-position of the benzoic acid moiety and an octyl ester chain. This compound belongs to the broader class of aromatic esters, which are widely studied for their physicochemical properties and applications in pharmaceuticals, agrochemicals, and materials science. Its molecular formula is C₁₅H₂₂N₃O₆ (calculated based on structural analogs), with a molecular weight of approximately 340.36 g/mol (exact data unavailable in provided evidence).
Properties
Molecular Formula |
C21H25N3O6 |
|---|---|
Molecular Weight |
415.4g/mol |
IUPAC Name |
octyl 2-(2,4-dinitroanilino)benzoate |
InChI |
InChI=1S/C21H25N3O6/c1-2-3-4-5-6-9-14-30-21(25)17-10-7-8-11-18(17)22-19-13-12-16(23(26)27)15-20(19)24(28)29/h7-8,10-13,15,22H,2-6,9,14H2,1H3 |
InChI Key |
DOLXHYXQSHZFGN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOC(=O)C1=CC=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CCCCCCCCOC(=O)C1=CC=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared below with structurally related benzoate esters and nitroaniline derivatives:
Key Observations :
- Electron-withdrawing vs. electron-donating groups: The 2,4-dinitroanilino group in the target compound contrasts with the electron-donating dimethylamino group in ethyl 4-(dimethylamino)benzoate. This difference likely reduces solubility in polar solvents but increases thermal stability .
- Biological activity : Octyl gallate, a trihydroxybenzoate ester, exhibits antiparasitic activity against Toxoplasma gondii (IC₅₀: 5.66 μM) . The nitro groups in the target compound may enhance redox-mediated bioactivity but require validation.
- Synthetic utility : Both the target compound and 2-[(4-nitrophenyl)thio]-acetic acid octyl ester serve as intermediates, though the latter is explicitly used in synthesizing labelled sodium trifluoroacetate .
Physicochemical Properties
- Polarity: The nitroanilino group increases polarity compared to octyl benzoate (polar surface area ~26.3 Ų) , but the octyl chain maintains lipophilicity.
- Stability : Nitro groups may confer resistance to hydrolysis compared to esters like estradiol benzoate, which showed moderate stability in antiparasitic assays .
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